![molecular formula C11H12F3NO B3123484 4-Cyclopropylmethoxy-2-trifluoromethylaniline CAS No. 307989-53-3](/img/structure/B3123484.png)
4-Cyclopropylmethoxy-2-trifluoromethylaniline
Overview
Description
4-Cyclopropylmethoxy-2-trifluoromethylaniline, also known as CPTM, is an organic compound belonging to the class of aromatic amines, with a molecular formula of C10H11F3NO. It is a colorless liquid with a pungent odor and is soluble in organic solvents. CPTM is primarily used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various reactions.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : 4-Cyclopropylmethoxy-2-trifluoromethylaniline can be synthesized through various chemical processes. For instance, trans-2-(Trifluoromethyl)cyclopropylamine, a related compound, has been efficiently synthesized from 4,4,4-trifluorobut-2-enoic acid in a multi-step process, highlighting the potential for synthesizing similar compounds (Yarmolchuk et al., 2012).
Applications in Material Science
- Liquid Crystals : Trifluoromethyl compounds, like 4-Cyclopropylmethoxy-2-trifluoromethylaniline, have been utilized in the synthesis of liquid crystals. These compounds exhibit properties like enantiotropic smectics, which are significant in the field of material science and electronics (Griffin & Buckley, 1978).
Biomedical Research
Peptidomimetic Synthesis : In biomedical research, related compounds have been used in the synthesis of homoprolines, which are integral in peptidomimetic synthesis. This highlights the role of such compounds in developing new pharmaceutical agents (Cordero et al., 2013).
Antimicrobial and Antioxidant Studies : Derivatives of cyclopropanes, which are structurally related to 4-Cyclopropylmethoxy-2-trifluoromethylaniline, have shown significant antimicrobial and antioxidant activities. This indicates the potential of such compounds in the development of new drugs (Raghavendra et al., 2016).
Agricultural Chemistry
- Herbicidal Activity : Compounds with structures similar to 4-Cyclopropylmethoxy-2-trifluoromethylaniline have been used in agricultural chemistry, particularly in the development of herbicides. Their structure-activity relationship plays a crucial role in enhancing their efficacy (Tian et al., 2009).
properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEBAICVSBONIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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